molecular formula C9H4BrF5N2 B2930259 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole CAS No. 1353778-41-2

2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B2930259
CAS No.: 1353778-41-2
M. Wt: 315.041
InChI Key: IXQNAADZUGSFEL-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a trifluoromethyl group at position 5. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQNAADZUGSFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • CAS Number : 1353778-41-2
  • Molecular Formula : C10H5BrF5N
  • Molecular Weight : 323.05 g/mol
  • Structure :
    • The compound features a benzimidazole core with bromine and trifluoromethyl substitutions, enhancing its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Case Study Findings

  • Cell Line Studies :
    • Compounds similar to this compound were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.
    • Results indicated that certain derivatives exhibited IC50 values ranging from 0.85 to 6.75 µM, demonstrating significant cytotoxicity against these cancer cells .
  • Mechanism of Action :
    • The mechanism involves binding to DNA and inhibiting cell proliferation. Compounds predominantly bind within the minor groove of AT-DNA, affecting transcription and replication processes .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are also noteworthy, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria.

In Vitro Testing

  • Microbial Assays :
    • The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity.
    • The minimum inhibitory concentration (MIC) values were determined, indicating moderate to strong efficacy .

Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / MIC ValuesReference
AntitumorA5492.12 ± 0.21 μM
HCC8275.13 ± 0.97 μM
NCI-H3580.85 ± 0.05 μM
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
Escherichia coliMIC = 32 µg/mL

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of the compound. Preliminary toxicity evaluations suggest that while effective against cancer cells, there may be cytotoxic effects on normal cells such as MRC-5 lung fibroblasts, necessitating further optimization to enhance selectivity .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural Variations and Substituent Effects

Position 2 Substituents
  • 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole (C₈H₄BrF₃N₂):

    • Lacks the bromo(difluoro)methyl group but features a trifluoromethyl group at position 2.
    • Exhibits a melting point of 148–150°C and requires storage at 2–8°C. Hazard statements include skin/eye irritation (H315, H319) .
    • Key Difference : The absence of bromine and difluoro groups reduces steric bulk and alters reactivity compared to the target compound.
  • 2-(Bromomethyl)-1H-benzimidazole: Contains a bromomethyl group instead of bromo(difluoro)methyl. Synthesized via reaction of o-phenylenediamine with bromoacetic acid in HCl, yielding a yellow solid (m.p. 148–150°C) .
Position 5 Substituents
  • 2-{[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-1H-benzimidazole (C₁₉H₂₁F₃N₆):

    • Shares the trifluoromethyl group at position 5 but includes a piperazinyl-methyl group at position 2.
    • Molecular weight: 390.405. Used in kinase inhibition studies (e.g., S6K1 inhibitor) .
    • Key Difference : The piperazine ring enhances solubility and enables hydrogen bonding, contrasting with the lipophilic bromo(difluoro)methyl group in the target compound.
  • 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol: Features a difluoromethoxy group at position 5 and a thiol group at position 2. Listed as a pharmacopeial impurity in pantoprazole synthesis, highlighting regulatory considerations for purity .
Multi-Substituted Derivatives
  • 5-Bromo-6,7-difluoro-2-Methyl-1H-benzimidazole (C₈H₅BrF₂N₂):

    • Contains bromo and difluoro substituents at positions 5, 6, and 7, with a methyl group at position 2.
    • Molecular weight: 247.04. Requires specialized storage (MFCD22383707) .
    • Key Difference : Multiple halogen substitutions increase molecular rigidity and may enhance binding affinity to hydrophobic pockets.
  • 5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole: Includes thiophene rings at positions 1 and 2. Synthesized via AlCl₃-catalyzed reaction of diaminobromobenzene with thiophene carboxaldehyde. Exhibits pharmacological activity (e.g., antiarrhythmic, antiviral) . Key Difference: Aromatic thiophene groups introduce π-π stacking interactions, differing from the electron-withdrawing fluorinated groups in the target compound.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key References
2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole C₉H₅BrF₅N₂ BrF₂C– (C2), CF₃– (C5) N/A N/A
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole C₈H₄BrF₃N₂ CF₃– (C2), Br– (C5) 148–150
5-Bromo-6,7-difluoro-2-Methyl-1H-benzimidazole C₈H₅BrF₂N₂ Br– (C5), F– (C6,7), CH₃– (C2) N/A
2-(Bromomethyl)-1H-benzimidazole C₇H₆BrN₂ BrCH₂– (C2) 148–150

Q & A

Q. What are the common synthetic routes for preparing 2-[bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole, and what are their limitations?

The synthesis of polyhalogenated benzimidazoles typically involves condensation of 1,2-phenylenediamine derivatives with carbonyl-containing precursors. Classical methods include:

  • Acid-catalyzed cyclocondensation : Using carboxylic acids or aldehydes with strong acids (e.g., polyphosphoric acid), but this often results in low yields (30–50%) and side reactions like over-halogenation .
  • Oxidative cyclization : Employing aldehydes under oxidative conditions (e.g., air or Mn(OAc)₃), which improves regioselectivity but requires precise control of reaction time to avoid decomposition of sensitive fluorinated intermediates . Limitations include tedious purification, harsh reaction conditions, and incompatibility with electron-withdrawing groups like trifluoromethyl, which can destabilize intermediates .

Q. What spectroscopic techniques are most effective for characterizing fluorinated benzimidazole derivatives?

Key techniques include:

  • ¹⁹F NMR : Critical for identifying CF₃ and BrCF₂ groups due to distinct chemical shifts (e.g., CF₃ typically appears at δ −60 to −70 ppm) .
  • UV-Vis and fluorescence spectroscopy : Used to study substituent effects on π-conjugation; electron-withdrawing groups (e.g., BrCF₂) redshift absorption/emission maxima via intramolecular charge transfer .
  • Mass spectrometry (HRMS) : Essential for confirming molecular ion peaks and halogen isotopic patterns .

Q. What are the critical safety considerations for handling brominated/fluorinated benzimidazoles?

  • Ventilation : Required to avoid inhalation of toxic HF or HBr vapors released during hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves and face shields to prevent skin/eye contact with corrosive intermediates.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can synthesis be optimized for benzimidazoles with multiple halogen substituents?

Advanced strategies include:

  • One-pot reductive cyclization : Using Na₂S₂O₄ to reduce nitro or aldehyde precursors in situ, minimizing side reactions and improving yields (up to 70%) for fluorinated derivatives .
  • Catalytic systems : Trimethylsilyl chloride (TMSCl) in biphasic solvents (e.g., H₂O/CH₂Cl₂) enhances reaction rates and selectivity for bromo-difluoromethyl groups by stabilizing reactive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while maintaining >90% purity for thermally sensitive compounds .

Q. How do bromo(difluoro)methyl and trifluoromethyl groups influence the compound’s reactivity and stability?

  • Electron-withdrawing effects : The CF₃ and BrCF₂ groups decrease electron density on the benzimidazole ring, reducing susceptibility to electrophilic attack but increasing resistance to oxidative degradation .
  • Steric hindrance : The bulky BrCF₂ group can hinder nucleophilic substitution at the 2-position, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Hydrolytic stability : Fluorine’s high electronegativity stabilizes C–F bonds, but bromine’s lability necessitates anhydrous conditions during synthesis .

Q. How can contradictions in reported biological activity data for halogenated benzimidazoles be resolved?

Discrepancies often arise from:

  • Substituent positional isomerism : Even minor regioisomers (e.g., 5-CF₃ vs. 6-CF₃) can drastically alter bioactivity. Use HPLC or XRD to confirm purity and structure .
  • Assay variability : Standardize cell-based assays (e.g., fixed pH for proton pump inhibition studies) to reduce variability in IC₅₀ values .
  • Computational modeling : DFT calculations can predict binding affinities to target proteins (e.g., tubulin for anticancer activity), guiding experimental prioritization .

Methodological Insights from Evidence

  • Green synthesis : Solvent-free reactions or water-based systems reduce environmental impact and improve scalability for fluorinated benzimidazoles .
  • Mechanistic studies : In situ monitoring via FT-IR or Raman spectroscopy clarifies reaction pathways, such as the role of Mn(III) in mediating oxidative cyclization .

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